Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is an organic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a derivative of imidazo[1,5-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine-6-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazo[1,5-a]pyridine derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Studies: It is employed in biological research to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with enzymes or receptors . The compound’s imidazo[1,5-a]pyridine core can also engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: Another brominated imidazo[1,2-a]pyridine derivative with similar structural features.
6-Bromoimidazo[1,2-a]pyridine: A simpler brominated imidazo[1,2-a]pyridine compound used in organic synthesis.
Uniqueness
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural arrangement imparts distinct reactivity and binding properties, making it valuable for targeted synthesis and applications in various fields .
生物活性
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure that is characteristic of imidazopyridine derivatives. The presence of the bromine atom and the carboxylate group contributes to its chemical reactivity and biological interactions. Its molecular formula is C9H8BrN3O2 with a molecular weight of approximately 260.08 g/mol.
Research indicates that compounds within the imidazo[1,5-a]pyridine class, including this compound, exhibit significant activity against various biological targets. Notably, they have been studied for their inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell signaling pathways.
In a study focused on structure-activity relationships (SAR), it was found that modifications to the imidazo[1,5-a]pyridine core can enhance GSK-3β inhibition while improving pharmacokinetic properties such as blood-brain barrier (BBB) permeability .
Antimicrobial Activity
Imidazopyridine derivatives have also shown promise in combating multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, analogs have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong potential for tuberculosis treatment .
CNS Activity
The ability of this compound to penetrate the central nervous system (CNS) is critical for its therapeutic applications in neurodegenerative diseases. Studies utilizing MDCK-MDR1 cell lines suggest that specific structural modifications can enhance CNS permeability, making these compounds suitable candidates for CNS-targeted therapies .
Study 1: GSK-3β Inhibition
In a detailed investigation of various imidazo[1,5-a]pyridine derivatives, this compound was identified as a potent GSK-3β inhibitor with nanomolar activity. The study employed molecular docking and dynamics simulations to elucidate the binding interactions within the ATP pocket of GSK-3β, confirming the compound's potential as a therapeutic agent in conditions like Alzheimer's disease where GSK-3β is implicated .
Study 2: Antitubercular Activity
Another pivotal study assessed the antitubercular efficacy of imidazopyridine analogs, including this compound. The findings revealed that certain modifications significantly increased potency against both replicating and non-replicating Mtb strains. This highlights the compound's potential role in treating resistant tuberculosis strains .
Table 1: Biological Activity Summary
Activity | Target | IC50/MIC | References |
---|---|---|---|
GSK-3β Inhibition | GSK-3β | Nanomolar range | |
Antitubercular | Mycobacterium spp. | 0.03 - 5.0 μM | |
CNS Penetration | BBB | Enhanced by modifications |
Table 2: Structure-Activity Relationship Insights
Compound | Modification | Effect on Activity |
---|---|---|
This compound | Bromine addition | Increased GSK-3β inhibition |
Other Imidazopyridine Derivatives | Varying substituents | Altered MIC values against Mtb |
特性
IUPAC Name |
methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQCJCWRCKXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。